molecular formula C17H14ClN3O2 B5794080 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5794080
M. Wt: 327.8 g/mol
InChI Key: PHCCXWKHVRXJQR-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and is synthesized using specific methods that ensure its purity and effectiveness.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound also reduces the levels of prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments include its high purity, effectiveness, and specificity. This compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific conditions during its synthesis.

Future Directions

There are several future directions for the research on 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential direction is the development of more effective and specific COX-2 inhibitors for the treatment of inflammatory disorders. Another direction is the investigation of the potential of this compound in the treatment of cancer and neurological disorders. Additionally, the use of 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide as a fluorescent probe for the detection of metal ions in biological systems could be explored further. Finally, the potential toxicity of this compound should be studied further to ensure its safety in various applications.
Conclusion:
In conclusion, 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method ensures its purity and effectiveness, and its mechanism of action is well understood. This compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, and its potential in the treatment of cancer, diabetes, and neurological disorders is promising. However, the potential toxicity of this compound should be studied further to ensure its safety in various applications.

Synthesis Methods

The synthesis method of 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. The reaction is carried out under specific conditions to ensure the purity and effectiveness of the compound.

Scientific Research Applications

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also shown potential in the treatment of cancer, diabetes, and neurological disorders. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-7-8-13(9-14(11)18)17(22)19-10-15-20-16(21-23-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCXWKHVRXJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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